2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Overview
Description
“2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. The exact molecular structure of “2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” is not explicitly mentioned in the literature .Chemical Reactions Analysis
The chemical reactions involving “2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” are not well-documented in the literature .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The molecular weight and stability of this compound make it suitable for tagging and identifying proteins in complex biological samples. It can help in understanding protein interactions and disease mechanisms .
Suzuki-Miyaura Cross-Coupling Reactions
In organic chemistry, the Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. “2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” can serve as an electrophilic partner in these reactions, providing a pathway to synthesize various biaryl compounds with potential pharmaceutical applications .
Dye-Sensitized Solar Cells (DSSCs)
The compound’s ability to absorb light and transfer electrons can be harnessed in DSSCs. It can be used to modify the surface of titanium dioxide, which is a common semiconductor in these cells, potentially improving the efficiency of light absorption and energy conversion .
properties
IUPAC Name |
2-(4-butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO2/c1-4-5-10-26-17-8-6-16(7-9-17)20-13-19(22(23)25)18-12-14(2)11-15(3)21(18)24-20/h6-9,11-13H,4-5,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIWYYAJYZRKJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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